Product packaging for (5-Bromo-7-methyl-1H-indol-2-yl)methanol(Cat. No.:CAS No. 1429901-33-6)

(5-Bromo-7-methyl-1H-indol-2-yl)methanol

Cat. No.: B1447208
CAS No.: 1429901-33-6
M. Wt: 240.1 g/mol
InChI Key: MZOLNDHAWVEZKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(5-Bromo-7-methyl-1H-indol-2-yl)methanol (CAS: 2819571-23-6) is a high-value, multifunctional indole derivative designed for advanced research and development. This compound features a reactive hydroxymethyl group at the C2 position of the indole ring, a bromine atom at the C5 position, and a methyl group at the C7 position, creating a versatile scaffold for synthetic chemistry . The strategic placement of the bromine atom makes this compound an excellent substrate for transition-metal-catalyzed cross-coupling reactions, such as Suzuki or Heck couplings, enabling the construction of more complex molecular architectures . Concurrently, the hydroxymethyl group serves as a key handle for further derivatization; it can be oxidized to an aldehyde or carboxylic acid, or converted into a leaving group for nucleophilic substitution, facilitating the development of novel chemical libraries . The indole nitrogen itself can be alkylated or acylated, offering additional avenues for structural diversification . Indole derivatives are recognized for their broad biological potential, and the specific substitution pattern of this compound suggests promise in medicinal chemistry research . Indole-based molecules are frequently investigated for a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties . The bromine and methyl substituents are known to influence the molecule's lipophilicity, metabolic stability, and binding affinity to biological targets, making this a compelling intermediate for the synthesis of potential therapeutic agents . This chemical is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10BrNO B1447208 (5-Bromo-7-methyl-1H-indol-2-yl)methanol CAS No. 1429901-33-6

Properties

IUPAC Name

(5-bromo-7-methyl-1H-indol-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO/c1-6-2-8(11)3-7-4-9(5-13)12-10(6)7/h2-4,12-13H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZOLNDHAWVEZKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1NC(=C2)CO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material and Synthetic Route

The most practical and scalable preparation method uses 4-bromo-2-methylaniline as the starting material. The synthesis proceeds through three main steps:

This method is reported to have advantages of low cost, mild reaction conditions, and high yield, making it suitable for large-scale synthesis.

Detailed Reaction Conditions

Step Reagents & Conditions Description Yield (%)
S1: Iodination N-Iodosuccinimide (NIS), solvent (e.g., acetonitrile) Iodination of 4-bromo-2-methylaniline to obtain the iodinated intermediate Not specified
S2: Sonogashira Coupling Pd(PPh3)2Cl2 (0.45 g, 0.64 mmol), CuI (0.245 g, 1.28 mmol), Triethylamine (21.4 g, 0.212 mol), trimethylsilylacetylene (6.9 g, 0.071 mol), N2 atmosphere, room temperature, slow dropwise addition over 2 h Coupling of iodinated intermediate with trimethylsilylacetylene 92%
S3: Ring Closing Cyclization Potassium tert-butoxide (12.2 g, 0.11 mol), NMP solvent (70 mL), 60 °C, 2 h, N2 atmosphere Cyclization to form 5-bromo-7-methylindole ~79%

The crude products after each step are purified by silica gel column chromatography to afford high-purity intermediates and final product.

Alternative Basic Conditions for Cyclization

  • Sodium hydride in DMF at 60 °C for 2 hours has also been used for the cyclization step, followed by aqueous workup and chromatographic purification, yielding comparable results.

Preparation of (5-Bromo-7-methyl-1H-indol-2-yl)methanol

General Reduction Method

The introduction of the methanol group at the 2-position of the indole ring is typically achieved by reduction of the corresponding 2-carboxylate or 2-carboxamide intermediate.

A general procedure involves:

  • Reduction of the 2-carboxylate intermediate using lithium aluminum hydride (LiAlH4) in freshly distilled tetrahydrofuran (THF).
  • Reaction performed at 0 °C initially, then warmed to room temperature and stirred for approximately 2 hours.
  • Quenching with aqueous potassium hydroxide (KOH), filtration, extraction, and concentration.
  • Final purification by flash chromatography (petroleum ether/ethyl acetate 5:1) to afford the (1H-indol-2-yl)methanol derivatives as solids.

Experimental Details

Parameter Details
Solvent Freshly distilled THF (20 mL)
Reducing agent LiAlH4 (0.59 g, 15.6 mmol)
Substrate Crude carboxylate (10 mmol)
Temperature 0 °C to room temperature
Reaction time ~2 hours
Workup Addition of THF and 20% aqueous KOH, stirring 10 min, filtration, extraction
Purification Flash chromatography (petroleum ether/EtOAc = 5/1)
Product (1H-indol-2-yl)methanol derivatives

This method provides a reliable and efficient route to the target methanol-substituted indole compounds.

Summary of Key Preparation Methods

Step Reaction Type Reagents & Conditions Yield (%) Notes
Iodination Electrophilic substitution NIS in suitable solvent Not specified Introduces iodine for coupling
Sonogashira Coupling Pd/Cu catalyzed coupling Pd(PPh3)2Cl2, CuI, triethylamine, trimethylsilylacetylene, N2, RT 92 High efficiency, mild conditions
Cyclization Base-induced ring closure Potassium tert-butoxide or NaH, NMP or DMF, 60 °C ~79 Forms 5-bromo-7-methylindole
Reduction LiAlH4 reduction LiAlH4 in THF, 0 °C to RT Not specified Converts carboxylate to methanol

Research Findings and Notes

  • The iodination-Sonogashira-cyclization route is superior to previously reported methods that involve longer sequences, expensive reagents (e.g., lithium borohydride), or harsh conditions (e.g., low temperature Grignard reactions).
  • The use of potassium tert-butoxide and NMP for cyclization offers a balance between cost, reaction mildness, and yield, making it suitable for scale-up.
  • The reduction step employing LiAlH4 is a classic and effective approach to convert carboxylates to alcohols, demonstrated with various indolyl substrates.
  • Purification by flash chromatography after each key step ensures high purity of intermediates and final product, which is critical for subsequent applications in medicinal chemistry.

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-7-methyl-1H-indol-2-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(5-Bromo-7-methyl-1H-indol-2-yl)methanol is used in various scientific research fields:

Mechanism of Action

The mechanism of action of (5-Bromo-7-methyl-1H-indol-2-yl)methanol involves its interaction with specific molecular targets and pathways. In biological systems, indole derivatives are known to interact with various receptors and enzymes, influencing cellular signaling pathways. The hydroxymethyl group can participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical features of (5-Bromo-7-methyl-1H-indol-2-yl)methanol with related compounds:

Compound Name Molecular Formula Substituents (Position) Molecular Weight (g/mol) Key References
This compound C10H10BrNO Br (C5), CH3 (C7), CH2OH (C2) 240.10 (estimated)
(5-Bromo-1H-indol-3-yl)methanol C9H8BrNO Br (C5), CH2OH (C3) 234.07
(6-Bromo-1H-indol-2-yl)methanol C9H8BrNO Br (C6), CH2OH (C2) 234.07
(5-Methyl-1H-indol-2-yl)methanol C10H11NO CH3 (C5), CH2OH (C2) 161.20

Key Observations :

  • Substituent Position: The bromine atom at C5 in the target compound distinguishes it from analogs like (6-Bromo-1H-indol-2-yl)methanol, where bromine is at C5. Positional differences influence electronic properties and steric interactions .
  • Hydroxymethyl Group : The C2 hydroxymethyl group is conserved across analogs, suggesting shared reactivity in derivatization (e.g., silylation, esterification) .

Biological Activity

(5-Bromo-7-methyl-1H-indol-2-yl)methanol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and other therapeutic effects, supported by relevant research findings.

The compound has the molecular formula C10H10BrNC_{10}H_{10}BrN and is characterized by the presence of a bromine atom and a hydroxymethyl group attached to an indole structure. Its unique chemical structure may contribute to its diverse biological activities.

1. Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent. The mechanism of action likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

2. Anticancer Properties

Several studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated that this compound can induce apoptosis in cancer cell lines, such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells. The compound's ability to affect cell cycle progression and enhance caspase activity suggests it may act as a microtubule-destabilizing agent, similar to known anticancer drugs.

Cell Line IC50 Value (µM) Mechanism of Action
MDA-MB-23115.0Induction of apoptosis
HepG220.0Cell cycle arrest at G2/M phase
A549 (Lung Cancer)18.0Microtubule destabilization

3. Other Therapeutic Effects

In addition to its anticancer and antimicrobial properties, this compound has shown potential anti-inflammatory effects in preliminary studies. This could be attributed to the modulation of inflammatory cytokines and pathways involved in chronic inflammation.

The biological activity of this compound is believed to stem from its interaction with various molecular targets within cells:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
  • Receptor Binding : It could bind to receptors that regulate apoptosis and cell survival pathways.
  • Oxidative Stress Modulation : It may influence oxidative stress levels within cells, contributing to its anticancer effects.

Case Study 1: Anticancer Activity in MDA-MB-231 Cells

A study evaluated the effect of this compound on MDA-MB-231 breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with morphological changes indicative of apoptosis observed under microscopy.

Case Study 2: Antimicrobial Efficacy

In another study, the compound was tested against common bacterial pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 0.5 mg/mL for both strains, suggesting potent antimicrobial activity.

Q & A

Q. What are the common synthetic routes for (5-Bromo-7-methyl-1H-indol-2-yl)methanol, and how can purity be validated?

Answer: Synthesis typically involves bromination of a methyl-substituted indole precursor, followed by hydroxymethylation. For example:

Bromination : Use N-bromosuccinimide (NBS) in a polar solvent (e.g., DMF) at controlled temperatures to introduce bromine at the 5-position .

Hydroxymethylation : Formaldehyde or paraformaldehyde under basic conditions (e.g., NaOH) introduces the hydroxymethyl group at the 2-position .

Reduction : Sodium borohydride (NaBH₄) may reduce intermediates, as seen in analogous indole methanol syntheses .

Q. Validation :

  • NMR and MS : Confirm structure via 1H^1 \text{H}-NMR (e.g., hydroxyl proton at δ 4.5–5.0 ppm) and high-resolution mass spectrometry (HR-MS) for molecular ion peaks .
  • HPLC : Assess purity (>95%) using reverse-phase chromatography .

Q. How can spectroscopic techniques resolve structural ambiguities in this compound?

Answer:

  • NMR : Compare chemical shifts with analogs (e.g., 7-methyl indole derivatives) to assign substituent positions. For example, the 7-methyl group typically appears as a singlet at δ 2.4–2.6 ppm .
  • IR Spectroscopy : Detect O–H stretching (3200–3600 cm⁻¹) and C–Br vibrations (500–600 cm⁻¹) .
  • X-ray Crystallography : Resolve tautomeric or stereochemical uncertainties using single-crystal XRD, as demonstrated for related indole methanol derivatives .

Advanced Research Questions

Q. How can researchers address contradictory data in receptor binding studies involving this compound?

Answer: Conflicting binding affinities may arise from:

  • Tautomerism : The indole NH and hydroxyl group can form intramolecular hydrogen bonds, altering conformation. Use variable-temperature NMR or DFT calculations to model tautomeric states .
  • Solvent Effects : Test binding in multiple solvents (e.g., DMSO vs. aqueous buffer) to assess solvent-induced conformational changes .
  • Assay Validation : Cross-validate using orthogonal methods (e.g., radioligand displacement vs. functional cAMP assays) .

Q. What strategies optimize the compound’s stability in biological assays?

Answer:

  • pH Control : Stabilize the hydroxyl group by buffering solutions at pH 7–8 to minimize oxidation .
  • Light Sensitivity : Store solutions in amber vials under inert gas (argon) to prevent photodegradation of the bromine substituent .
  • Cryopreservation : Lyophilize the compound for long-term storage and reconstitute in DMSO immediately before use .

Q. How does structural modification at the 7-methyl or 5-bromo positions affect bioactivity?

Answer:

  • 7-Methyl Substitution : Increases lipophilicity, enhancing blood-brain barrier penetration in neuroactivity studies. Compare with 7-fluoro analogs to isolate electronic vs. steric effects .
  • 5-Bromo Replacement : Replace bromine with chlorine or iodine to study halogen bonding interactions with targets like serotonin receptors. Use SAR (structure-activity relationship) models to quantify affinity changes .

Q. What computational methods predict interaction mechanisms with biological targets?

Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to serotonin receptors (5-HT₁A/₂A), leveraging crystal structures from the PDB .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes, focusing on hydrogen bonds with conserved residues (e.g., Asp155 in 5-HT₂A) .

Q. How can researchers troubleshoot low yields in the final reduction step?

Answer:

  • Catalyst Optimization : Switch from NaBH₄ to LiAlH₄ for more vigorous reduction of ketone intermediates .
  • Temperature Control : Perform reactions at 0°C to minimize side-product formation .
  • Purification : Use flash chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product from unreacted starting material .

Q. What analytical workflows reconcile discrepancies between theoretical and experimental physicochemical properties?

Answer:

  • LogP Measurement : Compare experimental HPLC-derived logP with computational predictions (e.g., ChemAxon) to identify outliers due to unaccounted hydrogen bonding .
  • pKa Determination : Use potentiometric titration to resolve mismatches between predicted and observed ionization states .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5-Bromo-7-methyl-1H-indol-2-yl)methanol
Reactant of Route 2
(5-Bromo-7-methyl-1H-indol-2-yl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.